molecular formula C17H22F3NO4 B13502811 Tert-butyl 4-hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxylate

Tert-butyl 4-hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxylate

Cat. No.: B13502811
M. Wt: 361.4 g/mol
InChI Key: FMJSEIDWDWRSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a trifluoromethoxyphenyl group attached to a piperidine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while reduction can yield alcohols or amines.

Scientific Research Applications

Tert-butyl 4-hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities and in the development of new pharmaceuticals.

Properties

Molecular Formula

C17H22F3NO4

Molecular Weight

361.4 g/mol

IUPAC Name

tert-butyl 4-hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H22F3NO4/c1-15(2,3)25-14(22)21-9-7-16(23,8-10-21)12-5-4-6-13(11-12)24-17(18,19)20/h4-6,11,23H,7-10H2,1-3H3

InChI Key

FMJSEIDWDWRSSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)OC(F)(F)F)O

Origin of Product

United States

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